molecular formula C12H8Cl2FNO B13466180 3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride

3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride

Cat. No.: B13466180
M. Wt: 272.10 g/mol
InChI Key: OXBURKDHDZBOAH-UHFFFAOYSA-N
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Description

3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride: is an organic compound that features a benzoyl chloride group substituted with a fluorine atom and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This may include the use of advanced catalysts, solvents, and reaction conditions to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The benzoyl chloride group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    Nitro, Sulfonyl, and Halogenated Derivatives: Formed from electrophilic aromatic substitution reactions.

    Alcohols and Amines: Formed from reduction reactions.

Scientific Research Applications

3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of novel materials with specific properties, such as polymers and liquid crystals.

    Biological Research: Studied for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride depends on its specific application. In medicinal chemistry, it may act as an intermediate that interacts with molecular targets such as enzymes or receptors. The molecular pathways involved would vary based on the specific biological context and the nature of the final pharmaceutical product.

Comparison with Similar Compounds

Similar Compounds

    3-Fluorobenzoyl Chloride: A simpler analog that lacks the pyridinyl group.

    4-Fluorobenzoyl Chloride: Another analog with the fluorine atom in a different position on the benzene ring.

    3-(Pyridin-3-yl)benzoyl Chloride: An analog without the fluorine substitution.

Uniqueness

3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride is unique due to the presence of both the fluorine atom and the pyridinyl group, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C12H8Cl2FNO

Molecular Weight

272.10 g/mol

IUPAC Name

3-fluoro-4-pyridin-3-ylbenzoyl chloride;hydrochloride

InChI

InChI=1S/C12H7ClFNO.ClH/c13-12(16)8-3-4-10(11(14)6-8)9-2-1-5-15-7-9;/h1-7H;1H

InChI Key

OXBURKDHDZBOAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=C(C=C2)C(=O)Cl)F.Cl

Origin of Product

United States

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